molecular formula C14H30O2 B14296332 1,4-Butanediol, 2-decyl- CAS No. 120902-88-7

1,4-Butanediol, 2-decyl-

Cat. No.: B14296332
CAS No.: 120902-88-7
M. Wt: 230.39 g/mol
InChI Key: FHXBCFFDAGGOMR-UHFFFAOYSA-N
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Description

Significance of 1,4-Butanediol (B3395766) Derivatives in Chemical Synthesis and Materials Science

1,4-Butanediol (BDO) is a cornerstone in the production of numerous polymers, including polyesters and polyurethanes. lyondellbasell.comdcc.com.twindustrialchemicals.gov.augantrade.comosakimya.com.tr It serves as a chain extender, contributing to the hard segment of polyurethanes and influencing their mechanical properties. gantrade.com The linear nature of BDO allows for the formation of crystalline domains, which impart strength and rigidity to the polymer. lyondellbasell.com

The derivatization of 1,4-butanediol, particularly through the introduction of alkyl substituents at the 2-position, offers a pathway to modify these properties systematically. These derivatives are crucial in the synthesis of thermoplastic polyesters, polyurethane elastomers, and other advanced materials. dcc.com.twosakimya.com.tr

Structural Characteristics and Unique Attributes of 1,4-Butanediol, 2-decyl- within the Branched Diol Class

1,4-Butanediol, 2-decyl-, with the chemical formula C14H30O2, is distinguished by the presence of a ten-carbon (decyl) chain attached to the second carbon of the butanediol (B1596017) backbone. vulcanchem.comchemsrc.com This substantial alkyl branch introduces significant steric hindrance and alters the intermolecular forces between polymer chains.

The key attributes stemming from this structure are:

Reduced Crystallinity: The bulky decyl group disrupts the regular packing of polymer chains, leading to more amorphous materials. This is in contrast to polymers made from linear 1,4-butanediol, which tend to be more crystalline.

Lowered Melting Point: The decrease in crystallinity typically results in a lower melting point of the resulting polymer.

Increased Flexibility and Toughness: The long alkyl side chain can act as an internal plasticizer, increasing the free volume and enhancing the flexibility and toughness of the material.

Enhanced Solubility: The presence of the nonpolar decyl group can improve the solubility of the diol and the resulting polymers in nonpolar solvents.

Modified Surface Properties: The long hydrocarbon chain is expected to impart a more hydrophobic character to the surface of polymers incorporating this diol.

While specific experimental data for 2-decyl-1,4-butanediol is not extensively reported in publicly available literature, these attributes can be inferred from studies on other long-chain 2-alkyl-1,4-butanediols.

Table 1: Physical and Chemical Properties of 1,4-Butanediol and 2-decyl-1,4-butanediol

Property 1,4-Butanediol 1,4-Butanediol, 2-decyl-
CAS Number 110-63-4 120902-88-7 vulcanchem.comchemsrc.com
Molecular Formula C4H10O2 nih.gov C14H30O2 vulcanchem.com
Molecular Weight 90.12 g/mol nih.gov 230.39 g/mol vulcanchem.com
Appearance Colorless, viscous liquid or solid nih.gov Data not available
Melting Point 20.1 °C industrialchemicals.gov.au Data not available
Boiling Point 230 °C industrialchemicals.gov.au Data not available

| Density | 1.017 g/cm³ (at 20 °C) nih.gov | Data not available |

Evolution of Research Interest in Substituted 1,4-Butanediol Analogs

Research into substituted 1,4-butanediol analogs has been driven by the desire to create polymers with tailored properties. Early work, such as that by Overberger and Roberts, established general synthetic methods for a variety of 2-alkyl-1,4-butanediols. acs.org Their research laid the groundwork for understanding how different alkyl groups (from methyl to larger, more complex structures) influence polymerization reactions and the physical characteristics of the resulting polymers. acs.org

More recent studies have focused on the use of branched diols to create advanced materials. For instance, research on polyesters has shown that incorporating branched diols can increase the glass transition temperature (Tg) and hydrophobicity, while decreasing the rate of biodegradation. Studies on polyurethanes have explored how the length of the alkyl side chain in 2-alkyl-1,4-butanediols can be used to control properties like self-healing and toughness.

The interest in long-chain branched diols like 2-decyl-1,4-butanediol stems from the potential to create materials with unique combinations of properties, such as high flexibility, good processability, and specific surface characteristics, making them suitable for applications in coatings, adhesives, and specialty elastomers.

Detailed Research Findings

While specific studies on 2-decyl-1,4-butanediol are limited, a general synthesis approach for 2-alkyl-1,4-butanediols is well-established. This typically involves the condensation of a ketone or aldehyde with a succinic ester, followed by hydrogenation. For the synthesis of 2-decyl-1,4-butanediol, undecanal (B90771) would be the likely starting aldehyde.

Table 2: General Synthesis of 2-Alkyl-1,4-butanediols

Step Reactants Product
1. Stobbe Condensation Aldehyde/Ketone + Diethyl succinate (B1194679) Unsaturated half-ester
2. Esterification Unsaturated half-ester + Ethanol (B145695) Diethyl alkylidenesuccinate
3. Hydrogenation Diethyl alkylidenesuccinate + Hydrogen Diethyl alkylsuccinate

| 4. Reduction | Diethyl alkylsuccinate + Reducing agent (e.g., LiAlH4) | 2-Alkyl-1,4-butanediol |

This is a generalized pathway; specific conditions would need optimization for the decyl derivative.

The incorporation of such long-chain branched diols into polymer backbones has been shown to significantly affect the material's final properties. For example, in polyurethanes, the long alkyl side chains can disrupt the packing of the hard segments, leading to a more amorphous morphology and increased flexibility. In polyesters, the hydrophobic nature of the decyl group can reduce water absorption and improve hydrolytic stability.

Table 3: Mentioned Chemical Compounds

Compound Name
1,4-Butanediol
1,4-Butanediol, 2-decyl-
Diethyl succinate
Undecanal
Diethyl alkylidenesuccinate
Diethyl alkylsuccinate
Lithium aluminum hydride
Polyurethane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120902-88-7

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-decylbutane-1,4-diol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3

InChI Key

FHXBCFFDAGGOMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCO)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Butanediol, 2 Decyl

Chemical Synthesis Pathways for Branched 1,4-Butanediols

Modified Reppe Process for 2-Alkyl-1,4-Butanediol Synthesis

The Reppe process, a cornerstone of industrial 1,4-butanediol (B3395766) production, traditionally involves the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 1,4-butynediol, which is subsequently hydrogenated to 1,4-butanediol. sciencepublishinggroup.comchemicalbook.com The classical Reppe method has been largely supplanted by modified versions that offer improved safety and efficiency, often utilizing slurry bed reactors and modified copper catalysts under milder conditions. sciencepublishinggroup.com

For the synthesis of 2-alkyl-1,4-butanediols, this process would require modification, likely starting with a substituted propargyl alcohol derivative in place of acetylene. The introduction of the decyl group would necessitate a multi-step approach, potentially involving the alkynylation of a decyl-containing aldehyde or ketone, followed by reaction with formaldehyde and subsequent hydrogenation steps. The hydrogenation of the resulting substituted 1,4-butynediol would proceed over nickel-based or other metallic catalysts to yield the final 2-decyl-1,4-butanediol. sciencepublishinggroup.com

Catalytic Hydrogenation Routes Utilizing Diverse Feedstocks (e.g., Furfural (B47365) and Decyl Alcohol)

Catalytic hydrogenation is a versatile method for producing 1,4-butanediol and its derivatives from various starting materials. google.com One prominent pathway involves the hydrogenation of maleic anhydride (B1165640) or its esters. mdpi.comepo.org This process typically occurs in multiple stages, first hydrogenating the carbon-carbon double bond to form a succinate (B1194679) intermediate, followed by further reduction to γ-butyrolactone (GBL) and finally to 1,4-butanediol. epo.orgresearchgate.net

To synthesize 2-decyl-1,4-butanediol via this route, a decyl-substituted maleic anhydride precursor would be required. This could be achieved through various organic reactions, such as the Diels-Alder reaction or other condensation methods involving decyl-containing compounds. The subsequent hydrogenation would follow established protocols, utilizing catalysts such as copper-based systems (e.g., CuO or copper-chromite) to achieve high selectivity and conversion to the desired branched diol. google.comepo.org

Bio-based feedstocks also present a viable route. For instance, furfural, derived from lignocellulosic biomass, can be catalytically converted to C4 chemicals, including intermediates for 1,4-butanediol synthesis. researchgate.netrsc.org Adapting this for a 2-decyl derivative would involve integrating a decyl group into the furan (B31954) ring or a subsequent intermediate before the final hydrogenation and ring-opening steps.

Multi-Step Organic Synthesis Approaches for Tailored Alkyl Substitution

Multi-step organic synthesis provides the highest degree of flexibility for creating specifically tailored molecules like 1,4-butanediol, 2-decyl-. These routes allow for precise control over the position and identity of substituents.

A general strategy could involve:

Carbon Chain Elongation: Starting with a smaller, functionalized molecule, the decyl group can be introduced via nucleophilic substitution or coupling reactions. For example, a Grignard reaction with a decyl magnesium halide on a suitable electrophile containing a four-carbon backbone precursor.

Functional Group Manipulation: Subsequent steps would focus on converting other functional groups into the required diol. This might involve the reduction of esters, carboxylic acids, or ketones. For instance, the reduction of a decyl-substituted succinic acid or its ester derivative would yield the target molecule. youtube.comyoutube.com

Protecting Group Chemistry: To ensure that reactions occur at the desired positions, protecting groups may be employed to temporarily block reactive sites, such as hydroxyl groups, while other parts of the molecule are being modified.

An illustrative, though generalized, pathway could start with the alkylation of diethyl malonate with a decyl halide. The resulting diethyl 2-decylmalonate can then be reduced to 2-decyl-1,3-propanediol. Further chain extension and functional group manipulation would be necessary to arrive at the 1,4-diol structure.

Stereoselective Synthesis of 1,4-Butanediol, 2-decyl- Enantiomers

The presence of a chiral center at the second carbon of 1,4-butanediol, 2-decyl- means it can exist as two enantiomers. Stereoselective synthesis aims to produce one of these enantiomers preferentially. This is often achieved using chiral catalysts, auxiliaries, or enzymes.

Approaches for stereoselective synthesis could include:

Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, to hydrogenate a prochiral precursor like a decyl-substituted unsaturated diol or lactone.

Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively react with one enantiomer of a racemic mixture of 2-decyl-1,4-butanediol or a precursor, allowing for the separation of the two enantiomers.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemistry. This molecule is then chemically transformed into the target enantiomer of 1,4-butanediol, 2-decyl-.

Biotechnological and Metabolic Engineering Approaches for 2-Alkyl-1,4-Butanediol Derivatives

Microbial Production of 2-Alkyl-1,4-Butanediol Derivatives (e.g., Saccharomyces cerevisiae Engineering)

Metabolic engineering offers a promising and sustainable alternative to chemical synthesis for the production of various chemicals, including butanediol (B1596017) isomers. umn.edu While the focus has largely been on 2,3-butanediol (B46004) and linear 1,4-butanediol, the principles can be extended to produce alkyl-substituted derivatives. nih.govnih.gov

Saccharomyces cerevisiae (baker's yeast) is a robust and well-characterized host organism for metabolic engineering due to its industrial relevance and genetic tractability. nih.govbohrium.com The general strategy involves introducing a heterologous biosynthetic pathway into the yeast and optimizing its metabolic fluxes towards the desired product.

For the production of a 2-alkyl-1,4-butanediol, a pathway could be engineered that utilizes intermediates from the cell's natural metabolism. For example, a fatty acid synthesis pathway could be harnessed to produce the decyl chain, which would then be condensed with a C4 backbone derived from central carbon metabolism. This would likely involve the expression of several heterologous enzymes, such as synthases, reductases, and dehydrogenases, to construct the final molecule.

Engineered S. cerevisiae strains have been successfully developed for high-titer production of 2,3-butanediol. nih.govmdpi.comresearchgate.net These efforts often involve:

Pathway Introduction: Expressing genes from other organisms (e.g., Bacillus subtilis) that encode the necessary enzymes for the butanediol synthesis pathway. nih.gov

Deletion of Competing Pathways: Removing native fermentation pathways, such as ethanol (B145695) production, to redirect carbon flux towards the desired product. nih.gov

Redox Balancing: Engineering the cell's redox metabolism (NADH/NAD+ balance) to ensure efficient operation of the introduced pathway. nih.gov

While the direct microbial production of 1,4-butanediol, 2-decyl- has not been reported, the modular nature of metabolic engineering suggests that it is a feasible long-term goal.

Enzyme-Catalyzed Transformations for Branched Diol Formation

The enzymatic synthesis of branched diols, such as 1,4-butanediol, 2-decyl-, represents a green and highly selective alternative to conventional chemical methods. Lipases, in particular, are versatile biocatalysts for the synthesis of esters and polyesters due to their high catalytic activity in organic solvents and their ability to catalyze reactions with a high degree of chemo-, regio-, and enantio-selectivity. jst.go.jpnih.gov

Another promising approach is the use of multi-enzyme cascade reactions. These cascades can convert simple starting materials into complex diols in a single pot, avoiding the need for isolation of intermediates. For example, a general route for synthesizing structurally diverse diols has been proposed by combining oxidative and reductive formations of hydroxyl groups from amino acids. This pathway involves four consecutive enzymatic reactions catalyzed by an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov While this specific pathway has been demonstrated for C3-C5 diols, the principle could be adapted for longer, branched-chain diols like 1,4-butanediol, 2-decyl-.

The table below summarizes key enzymes and their roles in the synthesis of diols, which could be relevant for the formation of branched structures.

Enzyme ClassSpecific Enzyme ExampleRole in Diol SynthesisSubstrate Examples
Lipase (B570770) Candida antarctica lipase B (CALB)Esterification, transesterification, and polymerizationDiacids, diesters, diols, lactones nih.gov
Alcohol Dehydrogenase (ADH) Lactobacillus brevis ADHReduction of aldehydes to alcoholsPropanal, Butanal researchgate.net
Benzaldehyde Lyase (BAL) Pseudomonas fluorescens BALCarboligation to form C-C bondsBenzaldehyde and other aldehydes researchgate.net
Carboxylic Acid Reductase (CAR) Mycobacterium marinum CARReduction of carboxylic acids to aldehydesSuccinic acid nih.gov
Amino Acid Hydroxylase Not specifiedHydroxylation of amino acidsLeucine, Isoleucine nih.gov
L-amino Acid Deaminase Not specifiedDeamination of amino acids to α-keto acidsHydroxyl amino acids nih.gov
α-Keto Acid Decarboxylase Not specifiedDecarboxylation of α-keto acids to aldehydesHydroxyl α-keto acids nih.gov
Aldehyde Reductase Not specifiedReduction of aldehydes to alcoholsVarious aldehydes nih.gov

Genetic Pathway Elucidation and Optimization for 1,4-Butanediol, 2-decyl- Biosynthesis

While a specific biosynthetic pathway for 1,4-butanediol, 2-decyl- has not been detailed in the literature, a hypothetical pathway can be constructed by combining known metabolic routes for 1,4-butanediol (BDO) and fatty acid synthesis in engineered microorganisms like Escherichia coli. The biosynthesis of BDO has been extensively studied, and several pathways have been engineered, typically starting from central metabolites such as succinyl-CoA or α-ketoglutarate. google.comnih.govresearchgate.net

A plausible de novo pathway for 1,4-butanediol, 2-decyl- would likely involve the convergence of a fatty acid synthesis pathway to produce the decyl group and a modified BDO pathway. The synthesis could initiate from α-ketoglutarate, a key intermediate in the TCA cycle. The proposed pathway would require the introduction of several exogenous genes and the optimization of native metabolic fluxes.

Key enzymatic steps in a hypothetical pathway:

Chain Elongation: A fatty acid synthase (FAS) system would be required to build the C12 backbone, which upon modification would yield the 2-decyl-1,4-butanediol structure.

Functionalization: A series of enzymes, likely including a hydroxylase, would be needed to introduce the hydroxyl groups at the C1 and C4 positions.

Decarboxylation and Reduction: Enzymes analogous to those in the established BDO pathways, such as α-ketoglutarate decarboxylase, 4-hydroxybutanoate (B1227057) dehydrogenase, and an alcohol dehydrogenase/aldehyde reductase, would be necessary to convert the functionalized fatty acid intermediate into the final diol product. google.com

Optimization of such a pathway would involve several metabolic engineering strategies:

Enzyme Engineering: The rate-limiting enzymes in the pathway could be engineered to improve their catalytic efficiency (kcat/KM) and substrate specificity. nih.gov

Cofactor Engineering: Ensuring a balanced supply of cofactors, such as NADH and NADPH, is crucial for the redox reactions in the pathway. nih.gov

Flux Optimization: Overexpression of key pathway enzymes and deletion of competing pathways can channel metabolic flux towards the desired product.

Host Strain Engineering: The selection and engineering of a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, are critical for achieving high titers and yields. researchgate.net

The table below lists the key enzymes involved in established 1,4-butanediol biosynthetic pathways, which would be foundational for engineering a pathway for its 2-decyl derivative.

EnzymeFunction in 1,4-Butanediol PathwayGene Source Example (if heterologous)
α-ketoglutarate decarboxylase Converts α-ketoglutarate to succinic semialdehydeMycobacterium tuberculosis
4-hydroxybutanoate dehydrogenase Reduces succinic semialdehyde to 4-hydroxybutanoatePorphyromonas gingivalis
Succinyl-CoA synthetase Converts succinate to succinyl-CoANative in E. coli
CoA-dependent succinic semialdehyde dehydrogenase Reduces succinyl-CoA to succinic semialdehydePorphyromonas gingivalis
4-hydroxybutyrate:CoA transferase Converts 4-hydroxybutyrate to 4-hydroxybutyryl-CoAClostridium aminobutyricum
4-hydroxybutyryl-CoA reductase Reduces 4-hydroxybutyryl-CoA to 4-hydroxybutanalClostridium acetobutylicum
Alcohol dehydrogenase Reduces 4-hydroxybutanal to 1,4-butanediolNative in E. coli

Renewable Biomass Feedstock Utilization in Bio-based Production

The sustainable production of 1,4-butanediol, 2-decyl- through microbial fermentation necessitates the use of renewable biomass feedstocks. Lignocellulosic biomass, which is abundant and non-competitive with food sources, is a prime candidate. This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. Through pretreatment and enzymatic hydrolysis, cellulose and hemicellulose can be broken down into fermentable sugars, mainly glucose and xylose.

Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae, can be metabolically engineered to utilize these sugars as carbon sources for the production of value-added chemicals. researchgate.net In the context of 1,4-butanediol, 2-decyl- biosynthesis, these sugars would be catabolized through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate precursor metabolites, such as acetyl-CoA and α-ketoglutarate, which are the starting points for the fatty acid and BDO pathways, respectively.

The efficiency of feedstock utilization is a critical factor in the economic viability of the bioproduction process. Metabolic engineering strategies can be employed to enhance the uptake and metabolism of these sugars. For instance, in a study on autonomous BDO production, D-xylose was exclusively used for BDO production, while other carbon sources were utilized for cellular growth, demonstrating a partitioned carbon utilization strategy. nih.gov

The following table presents a comparison of common renewable feedstocks and their constituent sugars.

Biomass FeedstockPrimary Fermentable SugarsKey AdvantagesKey Challenges
Corn Stover Glucose, XyloseAbundant agricultural residueRequires significant pretreatment
Sugarcane Bagasse Glucose, XyloseHigh cellulose contentLignin removal can be difficult
Switchgrass Glucose, XyloseDedicated energy crop, high yield per acrePretreatment can produce inhibitors
Crude Glycerol (B35011) GlycerolByproduct of biodiesel production, low costImpurities can inhibit microbial growth
Starch (from corn, wheat) GlucoseEasily hydrolyzed, high conversion efficiencyCompetes with food supply

Chemical Transformations and Derivatization Strategies of 1,4 Butanediol, 2 Decyl

Reactivity Studies and Functional Group Interconversions

The reactivity of 1,4-butanediol (B3395766), 2-decyl- is largely dictated by its two primary hydroxyl groups, though the steric hindrance imposed by the adjacent decyl group can influence reaction rates and selectivity.

The selective oxidation of diols is a fundamental transformation in organic synthesis, yielding valuable products such as hydroxy aldehydes, lactones, and dicarboxylic acids. In the case of 1,4-butanediol, 2-decyl-, the presence of two primary hydroxyl groups offers the potential for selective oxidation. While specific studies on the selective oxidation of 2-decyl-1,4-butanediol are not extensively documented, general principles of diol oxidation can be applied.

The oxidation of diols can be controlled to favor the formation of different products. For instance, the use of mild oxidizing agents can lead to the formation of the corresponding hydroxy aldehyde or lactone. More vigorous oxidation conditions can result in the formation of the dicarboxylic acid. The presence of the 2-decyl group may influence the regioselectivity of the oxidation, potentially favoring the oxidation of the less sterically hindered hydroxyl group at the 4-position.

In a broader context, the diterminal oxidation of n-alkanes to α,ω-diols and α,ω-dicarboxylic acids is an area of significant interest. wur.nl Biocatalytic approaches, for example, have been developed for the production of these valuable monomers from renewable resources. wur.nl These methods often involve the use of enzymes that can selectively oxidize the terminal methyl groups of alkanes. wur.nl

Esterification and etherification are common reactions for modifying the properties of diols. The bulky decyl group in 2-decyl-1,4-butanediol can create steric hindrance, potentially requiring more forceful reaction conditions, such as elevated temperatures (over 150°C) or the use of high-pressure reactors to achieve efficient esterification. vulcanchem.com

The esterification of 1,4-butanediol with various carboxylic acids is a well-established process. For example, it can be esterified with higher fatty acids like stearic, oleic, and palmitic acids in the presence of an acid catalyst. ysu.am This reaction can be performed with or without a solvent like toluene. ysu.am

Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), has emerged as a sustainable method for polyester (B1180765) synthesis. nih.govmdpi.com Lipases can catalyze the polycondensation of diols and dicarboxylic acids or their esters under mild conditions. nih.govmdpi.com The reactivity of the diol in these enzymatic reactions can be influenced by its structure. Studies have shown that lipases may exhibit a preference for diols with longer chain lengths and primary hydroxyl groups. wiley.com

Etherification of 1,4-butanediol is another important transformation. For instance, 1,4-butanediol diglycidyl ether (BDDE) is used as a crosslinking agent. nih.govnih.gov The kinetics of the crosslinking reaction of dermal sheep collagen with BDDE have been studied, revealing a complex reaction order with respect to the amine groups of the collagen and the epoxide groups of the BDDE. nih.gov

The conversion of diols to nitrogen-containing compounds, including heterocycles, expands their applications into areas like pharmaceuticals and specialty polymers. openmedicinalchemistryjournal.com Nitrogen heterocycles are prevalent in many biologically active compounds and materials. openmedicinalchemistryjournal.commsu.edu

One common strategy for synthesizing nitrogen heterocycles is through cycloamination reactions of biomass-derived feedstocks. rsc.org These reactions can be performed under thermal or catalytic conditions and can lead to a variety of five- and six-membered N-heterocycles like pyrroles, pyrrolidones, and pyridines. rsc.org

While direct amidation or amination of 1,4-butanediol, 2-decyl- to form nitrogen heterocycles is not widely reported, related transformations provide insight into potential pathways. For example, 1,4-butanediol is a precursor to 2-pyrrolidone, a five-membered lactam, via its derivative γ-butyrolactone. dcc.com.tw The synthesis of N-substituted pyrroles can be achieved through various synthetic routes, including cascade reactions of alkynes. nih.gov

Polyamides can be synthesized through the condensation reaction of a diamine and a dicarboxylic acid. senecalearning.com By analogy, a diamine derivative of 2-decyl-1,4-butanediol could serve as a monomer for the synthesis of novel polyamides with a branched structure. The introduction of amide units into polyester materials, often through physical blending, can enhance properties like crystallinity and mechanical strength. scispace.com

The presence of the 2-decyl branched chain in 1,4-butanediol, 2-decyl- is expected to have a significant impact on its reaction kinetics and selectivity compared to linear diols like 1,4-butanediol.

Steric Hindrance: The bulky decyl group can sterically hinder the approach of reactants to the adjacent hydroxyl group at the 1-position. This can lead to a lower reaction rate at this position compared to the less hindered hydroxyl group at the 4-position. This difference in reactivity could be exploited for regioselective modifications of the diol. Studies on other branched diols have shown that steric hindrance can influence reaction outcomes. For example, in boronic acid-diol complexation, steric hindrance is a key factor affecting the binding constants. acs.org

Electronic Effects: While the primary effect of the alkyl chain is steric, it can also have a minor electron-donating inductive effect, which could slightly influence the nucleophilicity of the hydroxyl groups.

Reactivity in Polymerization: In polymerization reactions, the reduced reactivity of branched diols compared to their linear counterparts can be a challenge. For instance, synthesizing copolyesters with a high content of the secondary diol 2,3-butanediol (B46004) can be difficult due to its lower reactivity, resulting in polymers with lower molecular weights. researchgate.net However, longer chain diols have been found to be more reactive in some polyesterification reactions, leading to higher molecular weight polymers. nih.govrsc.org

Influence on Polymer Properties: The incorporation of branched diols into polyesters has a notable effect on their thermal properties. Generally, the presence of methyl branches in diols leads to polymers with higher glass transition temperatures (Tg) compared to their linear isomers. rsc.orgacs.orgnih.gov This is attributed to the reduced chain flexibility caused by the branches. researchgate.net However, increasing the length of the diol chain can lead to a decrease in Tg. rsc.orgacs.org

The table below summarizes the expected impact of the 2-decyl branch on various reactions.

Reaction TypeExpected Impact of 2-Decyl Branch
Oxidation Potential for regioselective oxidation of the less hindered hydroxyl group.
Esterification Slower reaction kinetics may necessitate harsher conditions. vulcanchem.com
Etherification Steric hindrance may affect reaction rates.
Polymerization May lead to lower molecular weight polymers compared to linear diols, but can increase the glass transition temperature of the resulting polyester. researchgate.netrsc.org

Oligomerization and Polymerization Pathways

1,4-Butanediol, 2-decyl- can be used as a monomer to create novel oligomers and polymers with unique properties imparted by the branched alkyl chain.

Condensation polymerization of a diol with a dicarboxylic acid or its derivative (such as a diacid chloride or diester) is a common method for synthesizing polyesters. senecalearning.comscience-revision.co.ukstudymind.co.uk 1,4-Butanediol, 2-decyl- can be used as the diol monomer in such reactions to produce polyesters with a pendant decyl group at regular intervals along the polymer chain.

The general reaction involves the formation of an ester linkage with the elimination of a small molecule, such as water or an alcohol. science-revision.co.uk The polymerization can be carried out using various catalysts, including titanium compounds like titanium tetraisopropylate or tin-based catalysts. google.comresearchgate.net Enzymatic catalysis with lipases is also a viable and more sustainable alternative. nih.govmdpi.com

The properties of the resulting polyesters are influenced by both the diol and the dicarboxylic acid used. The incorporation of the 2-decyl branch is expected to decrease the crystallinity and potentially lower the melting point of the polyester compared to a polyester made from linear 1,4-butanediol. However, as mentioned earlier, it is likely to increase the glass transition temperature (Tg). rsc.orgacs.orgnih.gov The long alkyl chain will also increase the hydrophobicity of the polymer.

The choice of dicarboxylic acid also plays a crucial role in determining the final properties of the polyester. Aromatic dicarboxylic acids like terephthalic acid or 2,5-furandicarboxylic acid will lead to more rigid polymers with higher thermal stability compared to aliphatic dicarboxylic acids like adipic acid or sebacic acid. nih.govrsc.orgnih.govmdpi.com

The table below provides a hypothetical comparison of the expected properties of polyesters synthesized from 1,4-butanediol, 2-decyl- and different dicarboxylic acids.

Dicarboxylic AcidExpected Polyester Properties
Adipic Acid Flexible, amorphous polymer with a low Tg and increased hydrophobicity.
Terephthalic Acid More rigid polymer with a higher Tg and good thermal stability, but likely lower crystallinity than PBT.
2,5-Furandicarboxylic Acid Bio-based polyester with properties potentially similar to those derived from terephthalic acid. researchgate.net
Sebacic Acid Flexible, biodegradable polyester with a low Tg and enhanced hydrophobicity. nih.gov

Ring-Opening Polymerization Initiated by 1,4-Butanediol, 2-decyl-

Ring-opening polymerization (ROP) is a crucial method for synthesizing a variety of polymers, including polyesters and polyethers. In this process, a cyclic monomer is opened by a nucleophilic attack from an initiator, which then becomes incorporated into the growing polymer chain. Alcohols are common initiators for the ROP of lactones, lactides, and cyclic ethers.

1,4-Butanediol, 2-decyl- possesses two hydroxyl groups that can initiate ROP. However, the reactivity of these hydroxyl groups is not equivalent. The primary hydroxyl group is sterically more accessible and thus expected to be a more efficient initiator than the secondary hydroxyl group, which is shielded by the adjacent decyl chain. This difference in reactivity could lead to the formation of polymers with specific architectures.

For instance, in the ROP of ε-caprolactone, the primary alcohol of 1,4-Butanediol, 2-decyl- would likely initiate the polymerization first. The rate of polymerization would be influenced by the steric bulk of the initiator. Compared to the linear and more accessible hydroxyl groups of 1,4-butanediol, the decyl group in 1,4-Butanediol, 2-decyl- would likely result in slower polymerization kinetics.

The initiation of ROP can be catalyzed by various compounds, including organometallic catalysts like tin(II) octoate, or through enzymatic catalysis. researchgate.net The choice of catalyst can influence the control over the polymerization, including molecular weight and polydispersity of the resulting polymer.

Table 1: Potential Initiating Sites of 1,4-Butanediol, 2-decyl- for Ring-Opening Polymerization

Initiating GroupPositionReactivityPotential Outcome
Primary HydroxylC1HighPreferential initiation site, leading to a polymer chain attached at this position.
Secondary HydroxylC4LowSlower initiation due to steric hindrance from the decyl group. May act as a branching point.

Formation of Polyurethane and Polyester Architectures

1,4-Butanediol, 2-decyl- can be utilized as a monomer in the synthesis of polyurethanes and polyesters, where it would be incorporated into the polymer backbone. The decyl side chain is expected to significantly modify the properties of the resulting polymers.

Polyurethane Architectures

Polyurethanes are synthesized through the reaction of diisocyanates with diols. In this context, 1,4-Butanediol, 2-decyl- can act as a chain extender or be part of a polyester polyol. When used as a chain extender, it reacts with isocyanate groups to form the hard segments of the polyurethane. The bulky decyl group would disrupt the packing of the hard segments, leading to a decrease in crystallinity and hardness compared to polyurethanes synthesized with unsubstituted 1,4-butanediol. gantrade.comutwente.nl This could result in softer, more flexible, and more hydrophobic polyurethane elastomers.

The reaction kinetics would also be affected. The primary hydroxyl group would react more readily with isocyanate groups than the sterically hindered secondary hydroxyl group. This differential reactivity could be exploited to create specific polymer architectures. rsc.org

Table 2: Predicted Influence of 1,4-Butanediol, 2-decyl- on Polyurethane Properties (in comparison to 1,4-Butanediol)

PropertyInfluence of Decyl GroupRationale
HardnessDecreaseDisruption of hard segment packing and crystallinity.
FlexibilityIncreaseReduced intermolecular forces between polymer chains.
HydrophobicityIncreaseIntroduction of a long, nonpolar alkyl chain.
Glass Transition TemperatureLowerIncreased free volume due to the bulky side chain.

Polyester Architectures

In polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. nih.govnih.gov When 1,4-Butanediol, 2-decyl- is used as the diol monomer, the resulting polyester will have a decyl group attached to the polymer backbone at regular intervals. This side chain would act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polyester. The crystallinity of the polyester would also be significantly reduced due to the disruption of chain packing. vulcanchem.com

The esterification reaction would likely proceed faster at the primary hydroxyl group. The choice of catalyst, such as tin or titanium compounds, would be crucial for achieving high molecular weight polyesters. mdpi.comgoogle.com

Table 3: Predicted Influence of 1,4-Butanediol, 2-decyl- on Polyester Properties

PropertyInfluence of Decyl GroupRationale
CrystallinityDecreaseSteric hindrance preventing ordered chain packing.
Melting PointLowerReduced crystallinity and intermolecular forces.
Solubility in Organic SolventsIncreaseIncreased amorphous content and hydrophobicity.
Mechanical StrengthDecreaseDisruption of crystalline domains that provide strength.

Applications of 1,4 Butanediol, 2 Decyl in Advanced Materials Science

Design and Synthesis of Novel Polymeric Systems

The unique structure of 2-decyl-1,4-butanediol (2-decyl-BDO) makes it a compelling monomer for designing new polymeric systems. Its two primary hydroxyl groups allow it to be integrated into condensation polymers like polyesters and polyurethanes, while the substantial decyl side chain acts as a permanent molecular spacer, disrupting chain packing and symmetry.

Aliphatic polyesters, such as those synthesized from 1,4-butanediol (B3395766) and dicarboxylic acids like succinic or adipic acid, are known for their biodegradability. sci-hub.seresearchgate.net The introduction of a 2-decyl- side chain into the diol monomer is anticipated to significantly modify the degradation profile and physical properties of these materials.

Modified Degradation Rate: Studies on polyesters with shorter methyl branches have shown that such substitutions can decrease the rate of enzymatic hydrolysis. acs.org The bulky decyl group would likely present a greater steric shield to the ester linkages on the polymer backbone, hindering enzymatic attack and allowing for precise control over the biodegradation timeline.

Improved Flexibility: The disruption of polymer chain packing caused by the side chains would reduce crystallinity, leading to softer, more flexible materials compared to their linear counterparts made with standard 1,4-butanediol. youtube.com This could be advantageous for applications like flexible food packaging and agricultural films.

Table 1: Predicted Impact of 2-decyl- Branch on Polyester (B1180765) Properties A conceptual comparison between polyesters synthesized with linear 1,4-butanediol (BDO) and 2-decyl-1,4-butanediol.

PropertyPolyester with Linear BDOPredicted Property of Polyester with 2-decyl-BDOScientific Rationale
CrystallinitySemi-crystallineLow / AmorphousDecyl branch disrupts chain packing and symmetry. youtube.com
Melting Point (Tm)HigherLower or AbsentReduced crystallinity requires less energy to transition to a melt state. youtube.com
FlexibilityMore RigidHigher / More FlexibleIncreased free volume and amorphous content allow for greater chain mobility.
HydrophobicityModerateHighThe long C10 aliphatic side chain repels water. nih.gov
Biodegradation RateFasterSlower / TunableIncreased hydrophobicity and steric hindrance slow hydrolysis and enzymatic access. acs.org

Thermoplastic elastomers (TPEs) derive their properties from the microphase separation of hard and soft segments within the polymer matrix. sci-hub.se The incorporation of a monomer with a long-chain branch like 2-decyl-BDO offers a powerful tool for tailoring the properties of TPEs, particularly thermoplastic copolyesters (TPE-E).

The morphology of a polymer—the arrangement of its crystalline and amorphous domains—is a primary determinant of its physical properties. Long-chain branching is known to be a major disruptor of crystallinity. youtube.com The decyl group on the 2-decyl-BDO monomer is substantial and would prevent the polymer chains from packing into a dense, ordered, crystalline lattice.

Research on polyethylenes with varying alkyl branch sizes has demonstrated that while small branches can sometimes be incorporated into the crystal lattice, larger branches are excluded. researchgate.net A decyl branch would undoubtedly be excluded, forcing the surrounding chain segments into an amorphous conformation. Consequently, polymers synthesized with 2-decyl-BDO are expected to be largely amorphous. acs.org This morphological shift would result in materials with:

Lower density.

Lower melting temperatures. youtube.com

Increased transparency, as the lack of large crystalline structures reduces light scattering.

Enhanced flexibility and impact resistance. youtube.com

Specialty Chemical Applications and Material Modification

Beyond its use as a primary monomer, 2-decyl-BDO has significant potential in specialty applications as a modifying agent or additive that chemically integrates into the final polymer network.

In polyurethane chemistry, chain extenders are low-molecular-weight diols or diamines that react with diisocyanates to form the hard segments. pcimag.com Standard 1,4-butanediol is a highly effective chain extender that creates well-ordered, crystalline hard segments, imparting toughness and high tensile strength to the polyurethane. iaea.org

Replacing or co-extending with 2-decyl-BDO would fundamentally alter the nature of the hard segments. The steric hindrance from the bulky decyl side chain would disrupt the symmetry and prevent the efficient hydrogen bonding and packing required for crystallization. iaea.orgresearchgate.net This would lead to:

Improved Elasticity: A less rigid hard segment domain would allow for greater elongation and elastic recovery.

Lower Glass Transition Temperature (Tg) of the Hard Phase: The disruption of intermolecular forces within the hard domains would lower the temperature at which they transition from a glassy to a rubbery state. utwente.nl

Enhanced Compatibility: The aliphatic decyl group could improve the compatibility between the polar hard segments and nonpolar polyol soft segments (like polybutadiene (B167195) polyol), potentially leading to a more homogenous material with altered microphase separation. pcimag.com

Reactive diluents are used in epoxy formulations to reduce viscosity, improving handling and processing characteristics like filler wetting and flow into complex molds. abg-am.com These diluents have reactive functional groups that allow them to copolymerize with the epoxy resin, becoming a permanent part of the cured network.

While 2-decyl-BDO itself could react with certain components, a more direct and common application would be its derivative, 2-decyl-1,4-butanediol diglycidyl ether . This difunctional reactive diluent would offer several distinct advantages over standard aliphatic diluents like 1,4-butanediol diglycidyl ether (BDDGE). panpage.degantrade.com

Viscosity Reduction: Like other diluents, it would lower the viscosity of the base epoxy resin.

Increased Flexibility and Toughness: The long, flexible decyl chain, once incorporated into the crosslinked network, would increase the distance between crosslink points. This reduces the crosslink density, resulting in a less brittle and more impact-resistant cured material. abg-am.comkirj.ee

Enhanced Hydrophobicity: The aliphatic nature of the diluent would increase the surface hydrophobicity of the cured epoxy, which could be beneficial for coatings and adhesives requiring improved moisture resistance.

Modification of Nanocomposites: In epoxy nanocomposites, the diluent can play a crucial role in dispersing nanofillers. The nonpolar decyl chain of a 2-decyl-BDDGE could improve the exfoliation and dispersion of hydrophobic fillers like graphene or surface-modified nanoclays, leading to enhanced mechanical and barrier properties.

Table 2: Predicted Effects of a 2-decyl-BDDGE Reactive Diluent on Epoxy Resin Properties A conceptual comparison of an unmodified epoxy system versus systems modified with standard BDDGE and the hypothetical 2-decyl-BDDGE.

PropertyUnmodified Epoxy ResinEpoxy + BDDGEPredicted Property of Epoxy + 2-decyl-BDDGE
ViscosityHighLowLow
Flexibility / Impact StrengthLow (Brittle)ModerateHigh
Glass Transition Temp. (Tg)HighestLowerLowest
Crosslink DensityHighestLowerLowest
Surface HydrophobicityModerateModerateHigh

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Analytical Characterization Techniques for 1,4 Butanediol, 2 Decyl and Its Derivatives

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental for isolating 1,4-Butanediol (B3395766), 2-decyl- from reaction mixtures, synthetic precursors, or complex matrices, as well as for its precise quantification. The choice between gas and liquid chromatography depends on the analytical objective and sample preparation strategy.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of 1,4-Butanediol, 2-decyl- by GC is challenging due to its low volatility and the presence of two polar hydroxyl (-OH) groups, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector port and column.

To overcome these issues, derivatization is an essential prerequisite. The hydroxyl groups are chemically modified to form more volatile and thermally stable ethers or esters. The most common method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS) replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting bis(trimethylsilyl) ether of 1,4-Butanediol, 2-decyl- can be readily analyzed. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used. The Flame Ionization Detector (FID) provides a robust and linear response proportional to the mass of carbon atoms, making it ideal for accurate quantification against an internal or external standard.

Table 1. Typical GC-FID Parameters for Analysis of Silylated 1,4-Butanediol, 2-decyl-
ParameterTypical ConditionRationale
Derivatization Agent BSTFA with 1% TMCSEffectively converts polar -OH groups to non-polar, volatile -OTMS ethers.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)Standard non-polar column providing good resolution for hydrocarbon derivatives.
Carrier Gas Helium or Hydrogen, constant flow (~1.2 mL/min)Inert carrier for transporting analytes through the column.
Injector Temperature 280 °CEnsures rapid and complete volatilization of the silylated derivative.
Oven Temperature Program Initial: 150 °C, hold 2 min; Ramp: 10 °C/min to 300 °C, hold 5 minSeparates analytes based on boiling point; accommodates a range of compound volatilities.
Detector Flame Ionization Detector (FID)Excellent for quantifying hydrocarbons; highly sensitive and linear response.
Detector Temperature 310 °CPrevents condensation of analytes post-separation.

Liquid Chromatography (LC) is exceptionally well-suited for the analysis of polar, high-molecular-weight, and thermally labile compounds like 1,4-Butanediol, 2-decyl- without the need for derivatization. Reversed-phase liquid chromatography (RPLC) is the most common mode used for this purpose.

In RPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation of 1,4-Butanediol, 2-decyl- is achieved by gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient effectively elutes the compound from the column based on its hydrophobicity.

Coupling LC with Mass Spectrometry (MS) provides both quantification and structural confirmation. Electrospray Ionization (ESI) is the preferred ionization technique for polar diols, as it is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase (e.g., sodium, [M+Na]⁺). This allows for the sensitive and specific detection of the target analyte, even in complex mixtures.

Table 2. Typical LC-MS Parameters for Direct Analysis of 1,4-Butanediol, 2-decyl-
ParameterTypical ConditionRationale
LC Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)Provides excellent retention and separation for moderately non-polar analytes.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid aids in protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte.
Elution Program Gradient: 50% B to 100% B over 10 minutesResolves the analyte from more polar impurities and ensures efficient elution.
Flow Rate 0.4 mL/minStandard flow rate for analytical-scale LC-MS.
Ionization Source Electrospray Ionization (ESI), Positive ModeSoft ionization ideal for polar molecules, forming [M+H]⁺ or [M+Na]⁺ ions.
MS Detection Selected Ion Monitoring (SIM) of m/z 231.23 ([M+H]⁺)Highly specific and sensitive method for quantification.

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of 1,4-Butanediol, 2-decyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). For 1,4-Butanediol, 2-decyl-, the spectrum would show distinct signals for the protons on the butanediol (B1596017) backbone, the long decyl chain, and the terminal methyl group.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic environment, clearly distinguishing between carbons bonded to oxygen (C-OH), the chiral methine carbon (-CH-), and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons of the alkyl chains.

Table 3. Predicted ¹H and ¹³C NMR Data for 1,4-Butanediol, 2-decyl- (in CDCl₃)
AssignmentTechniquePredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Integration
CH₃ (decyl terminus)¹H NMR~0.88Triplet (t), 3H
-(CH₂ )₈- (decyl chain)¹H NMR~1.26Broad multiplet (m), ~16H
-CH (C₁₀H₂₁) (C2)¹H NMR~1.55Multiplet (m), 1H
-CH₂ - (C3)¹H NMR~1.65Multiplet (m), 2H
-CH₂ OH (C1 & C4)¹H NMR~3.65Multiplet (m), 4H
-OH ¹H NMRVariable (e.g., 1.5-2.5)Broad singlet (br s), 2H
¹³C NMR
C H₃ (decyl terminus)¹³C NMR~14.1-
-(C H₂)₈- (decyl chain)¹³C NMR~22.7 - 31.9Multiple signals
-C H₂- (C3)¹³C NMR~30.0-
-C H(C₁₀H₂₁) (C2)¹³C NMR~39.5-
-C H₂OH (C4)¹³C NMR~62.8-
-C H₂OH (C1)¹³C NMR~66.5-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. For 1,4-Butanediol, 2-decyl-, the IR spectrum is dominated by features characteristic of an aliphatic alcohol.

The most prominent absorption is a very broad and strong band in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. Other key absorptions include the C-H stretching of the alkyl groups just below 3000 cm⁻¹, and the C-O stretching vibrations in the 1000–1200 cm⁻¹ region. Raman spectroscopy provides complementary information, with strong signals for the C-C and C-H vibrations of the hydrocarbon skeleton.

Table 4. Key IR Absorption Bands for 1,4-Butanediol, 2-decyl-
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 2960Strong
C-H Bend (Scissoring)~1465Medium
C-O Stretch (Primary & Secondary Alcohol)1000 - 1200Strong

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of 1,4-Butanediol, 2-decyl- is C₁₄H₃₀O₂, corresponding to a monoisotopic mass of 230.2246 u.

When analyzed by GC-MS using hard ionization like Electron Ionization (EI), the molecular ion peak (M⁺• at m/z 230) is often weak or absent due to the facile fragmentation of the alcohol. Common fragmentation pathways include:

Loss of Water: A peak corresponding to [M-H₂O]⁺• at m/z 212 is expected.

Alpha-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atom.

Chain Cleavage: Fragmentation of the butanediol backbone or the decyl side chain. A prominent cleavage occurs at the C2-C3 bond, yielding characteristic fragments.

In contrast, soft ionization techniques like ESI (used in LC-MS) will show a strong pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 231.2324 or the sodium adduct [M+Na]⁺ at m/z 253.2143, confirming the molecular weight with high accuracy.

Table 5. Predicted Key Mass Fragments (EI-MS) for 1,4-Butanediol, 2-decyl-
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
212[M - H₂O]⁺•Loss of a water molecule from the molecular ion.
185[CH(C₁₀H₂₁)CH₂OH]⁺Cleavage of the C2-C3 bond.
141[C₁₀H₂₁]⁺Loss of the butanediol portion, formation of decyl cation.
89[M - C₁₀H₂₁]⁺Loss of the decyl radical from the molecular ion.
45[CH₂CH₂OH]⁺Cleavage of the C2-C3 bond.
31[CH₂OH]⁺Alpha-cleavage at the primary alcohol terminus.

Mechanistic Studies in Chemical and Biochemical Processes Involving 1,4 Butanediol, 2 Decyl

Elucidation of Reaction Mechanisms in Catalytic Synthesis

The chemical synthesis of diols, including branched variants, often relies on catalytic processes that require careful control over reaction conditions to achieve desired selectivity and yield.

Role of Catalyst Architecture and Composition

The architecture and composition of catalysts are pivotal in directing the outcome of chemical reactions for diol synthesis. For instance, in the synthesis of polyesters from a bio-derived bis(1,3-dioxolan-4-one) (bisDOX) core, the choice of catalyst significantly influences the resulting polymer architecture. While aluminum salen catalysts showed limited activity, tin(II) 2-ethylhexanoate (B8288628) (Sn(oct)₂) was effective in promoting the copolymerization of bisDOX with 1,4-butanediol (B3395766) to yield cross-linked polyesters. rsc.org Model studies have revealed that such catalysts can exhibit preferential, though not exclusive, reactivity towards primary over secondary hydroxyl groups. rsc.org

In the context of selective functionalization of diols, chiral boronic acid catalysts have been employed for asymmetric desymmetrization. rsc.org The C₂-symmetric biaryl scaffold of the catalyst creates a chiral environment upon coordinating with a diol, leading to the formation of a cyclic borinate intermediate where the two hydroxyl groups are positioned asymmetrically. rsc.org This structural arrangement is key to achieving enantioselectivity.

Furthermore, the composition of bimetallic catalysts plays a crucial role in hydrogenation reactions. For the hydrogenation of γ-butyrolactone (GBL) to 1,4-butanediol (BDO), titania-supported Cu-Co bimetallic catalysts have been studied. researchgate.net A specific Cu:Co atomic ratio of 1:9 was found to exhibit the highest catalytic activity. researchgate.net Characterization of these catalysts revealed that the addition of copper to a cobalt catalyst enhances the reducibility of cobalt and leads to the formation of core-shell bimetallic nanoparticles, which influences the reaction's efficiency. researchgate.net The choice of catalyst can also impact reaction orders, as seen in the mono-esterification of terephthalic acid and 1,4-butanediol, where different metal-organic catalysts resulted in different reaction orders for the acid component. researchgate.net

Table 1: Catalyst Systems in Diol Synthesis and Functionalization

Catalyst SystemReactantsProduct(s)Key Mechanistic Insight
Tin(II) 2-ethylhexanoate (Sn(oct)₂)bis(1,3-dioxolan-4-one) (bisDOX), 1,4-butanediolCross-linked polyester (B1180765)Preferential reactivity at primary vs. secondary hydroxyls. rsc.org
Chiral Boronic Acidmeso-1,2-diolsEnantiopure mono-protected diolsCatalyst scaffold creates a chiral environment via a cyclic borinate intermediate. rsc.org
Cu-Co/TiO₂γ-butyrolactone (GBL), H₂1,4-butanediol (BDO)Bimetallic nanoparticles with a specific Cu:Co ratio enhance catalytic activity. researchgate.net
Ruthenium Complexes1,4-butanediolγ-butyrolactoneDehydrogenation reaction proceeds without a hydrogen acceptor. pkusz.edu.cnwikipedia.org
Nickel ComplexesBenzonitrile, 1,4-butanediolN-benzylidene benzylamine, γ-butyrolactone1,4-butanediol acts as a hydrogen donor in transfer hydrogenation. nih.gov

Reaction Pathway Analysis of Branched Diol Formation

The formation of branched diols involves specific reaction pathways that are influenced by the starting materials and reaction conditions. One method for producing 2-methyl-1,4-butanediol (B1595762) involves the hydrogenation of itaconic acid or its esters. This process yields a mixture of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran, with the product ratio being tunable by adjusting reaction conditions and catalyst composition.

The synthesis of branched diol monomers can also be achieved through multi-step chemical processes. For example, 2,2-disubstituted-1,3-propanediols, which are structurally related to branched diols, have been synthesized for use in creating polymers with specific properties. acs.org

In the broader context of diol synthesis, various pathways have been established. The industrial production of 1,4-butanediol has traditionally relied on methods like the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269), followed by hydrogenation. wikipedia.orgresearchgate.net Another major route is the Davy process, which starts from maleic anhydride (B1165640). wikipedia.org More recently, bio-based routes are gaining prominence, starting from precursors like succinic acid. researchgate.net The hydrogenation of bio-refined succinic acid to BDO is a key step in these greener pathways. researchgate.net

Furthermore, the conversion of γ-butyrolactone (GBL) to BDO has been shown to proceed through a 2-hydroxytetrahydrofuran (B17549) intermediate, which then undergoes ring-opening and subsequent rapid hydrogenation. researchgate.net The solvent can play a significant role in the reaction pathway, leading to different major products. researchgate.net

Enzymatic Catalysis and Biotransformation Mechanisms

The use of enzymes for the synthesis of branched diols offers the potential for high selectivity and milder reaction conditions compared to traditional chemical methods.

Enzyme Promiscuity and Directed Evolution for 2-Alkyl-1,4-Butanediol Synthesis

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its native one, is a valuable starting point for developing novel biocatalysts. researchgate.net This inherent flexibility can be harnessed and enhanced through directed evolution, a laboratory process that mimics natural selection to improve desired enzymatic properties. caltech.edunih.gov

For the synthesis of branched-chain diols, which have been challenging to produce biologically, researchers are exploring the expansion of amino acid metabolism. nih.gov A general biosynthetic route has been proposed that combines oxidative and reductive steps to form hydroxyl groups. nih.gov This pathway typically involves an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov By mining for and engineering these enzymes, it's possible to produce a variety of C3-C5 diols, including branched ones like 2-methyl-1,4-butanediol. nih.gov

Directed evolution has been successfully applied to improve the catalytic efficiency of enzymes for these novel reactions. nih.govnih.gov For instance, by creating and screening libraries of enzyme variants, researchers have identified mutants with significantly improved activity and selectivity for the desired diol product. nih.gov This approach has been used to create enzymes for reactions not known in biology, demonstrating the power of directed evolution to expand nature's catalytic repertoire. caltech.edu

Computational tools are also being developed to predict enzyme promiscuity, which can help in identifying candidate enzymes for specific reactions, such as the conversion of succinic acid to 1,4-butanediol. nih.gov This can accelerate the discovery of enzymes for new biosynthetic pathways. nih.gov

Table 2: Examples of Directed Evolution in Biocatalysis

Original EnzymeTarget ReactionKey Improvement
KRED from Lactobacillus brevisReduction of (5R)-5-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-one1900-fold increase in half-life and 3.2-fold increase in kcat/KM. uni-greifswald.de
Cytochrome P450Intermolecular amination of benzylic C–H bondsCreation of an enantioselective biocatalyst for a non-natural reaction. nobelprize.org
AldolaseSynthesis of generic aliphatic aldol (B89426) productsComplete switch of reaction specificity. acs.org
Klebsiella pneumoniae diol dehydrataseDehydration of glycerol (B35011)Reduced deactivation by glycerol and altered substrate selectivity. nih.gov

Redox Cofactor Balancing in Microbial Production Pathways

The efficiency of microbial production pathways is often limited by the availability and balance of redox cofactors, such as NADH and NADPH. mdpi.com Maintaining this balance is critical for sustaining cellular metabolism and maximizing the yield of the desired product. nih.gov

Metabolic engineering strategies are employed to address cofactor imbalances. One approach is to introduce enzymes that can regenerate the required cofactor. For example, NADH oxidase can be expressed to catalyze the oxidation of NADH to NAD⁺, which can be beneficial in pathways where NAD⁺ is limiting. mdpi.com Another strategy is to "swap" the cofactor specificity of certain enzymes. nih.gov For instance, changing an enzyme's preference from NADH to NADPH can redirect metabolic flux and improve the theoretical yield of products that require NADPH. nih.gov

Theoretical and Computational Investigations of 1,4 Butanediol, 2 Decyl Systems

Molecular Dynamics Simulations of 1,4-Butanediol (B3395766), 2-decyl- and its Interactions

Molecular dynamics (MD) simulations offer a powerful lens to investigate the behavior of 2-decyl-1,4-butanediol at an atomic level. nih.gov This computational technique models the movement of individual atoms and molecules over time, providing insights into structural, dynamic, and thermodynamic properties. mdpi.com For a molecule like 2-decyl-1,4-butanediol, MD simulations can elucidate its conformational landscape, its interactions with other molecules, and its influence on the properties of larger systems.

A typical MD simulation protocol involves preparing the system, running the simulation, and analyzing the resulting trajectory. nih.gov The initial setup often starts with a known structure, which is then placed in a simulated environment, such as a solvent box. The system is then minimized to remove any unfavorable contacts and equilibrated to the desired temperature and pressure. dovepress.com The production run then simulates the system's evolution over a specific time period, typically on the order of nanoseconds to microseconds. mdpi.com

Key analyses performed on the simulation data for a system containing 2-decyl-1,4-butanediol could include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from a reference conformation over time, indicating its stability. dovepress.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms, highlighting flexible regions of the molecule, such as the decyl chain, versus more rigid parts, like the butanediol (B1596017) backbone. dovepress.com

Radial Distribution Function (RDF): The RDF describes the probability of finding another atom at a certain distance from a reference atom. dovepress.com For 2-decyl-1,4-butanediol, this can reveal how the hydroxyl groups interact with each other or with solvent molecules. Studies on similar diols have shown that the spacing between hydroxyl groups directly affects the structure of the surrounding solvent shells. kcl.ac.uk

Hydrogen Bond Analysis: This analysis quantifies the formation and lifetime of hydrogen bonds, which are crucial for understanding the interactions of the hydroxyl groups in 2-decyl-1,4-butanediol. dovepress.com

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and how the decyl chain might shield the polar diol part from a nonpolar environment. dovepress.com

In the context of its interactions, MD simulations can model 2-decyl-1,4-butanediol in various environments. For instance, simulating it in water can reveal how the hydrophobic decyl chain and the hydrophilic diol moiety influence its aggregation behavior and interaction with the solvent. Simulations of 2-decyl-1,4-butanediol within a polymer matrix can shed light on how it acts as a plasticizer or comonomer, affecting the polymer's flexibility and other bulk properties.

Table 1: Key Parameters in Molecular Dynamics Simulations of Diol Systems

ParameterDescriptionTypical Application for 2-decyl-1,4-butanediol
Force FieldA set of parameters describing the potential energy of the system.Determines the accuracy of the interactions between atoms.
Time StepThe interval between successive calculations of atomic positions and velocities.Typically 1-2 femtoseconds (fs). mdpi.com
EnsembleThe statistical mechanical collection of states that the system can occupy (e.g., NVT, NPT).NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) are common. dovepress.com
Simulation TimeThe total duration of the simulation.Nanoseconds (ns) to microseconds (µs) depending on the process being studied. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity and electronic properties of 2-decyl-1,4-butanediol. ibs.re.krmdpi.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure, which governs its chemical behavior. arxiv.org

One of the primary applications of quantum chemistry in this context is the prediction of reaction pathways. nih.govrsc.org By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface of a reaction. arxiv.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most likely reaction mechanisms. For 2-decyl-1,4-butanediol, this could involve studying its oxidation, esterification, or polymerization reactions.

The Artificial Force Induced Reaction (AFIR) method is a powerful tool for exploring reaction pathways without prior knowledge of the transition states. mdpi.com This method can systematically search for reaction channels, which is particularly useful for complex molecules where multiple reaction sites are present. mdpi.com For instance, AFIR could be used to investigate the different reactivities of the primary and secondary hydroxyl groups in 2-decyl-1,4-butanediol.

Electronic structure analysis provides further insights into the molecule's properties. Key parameters that can be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which can be used to predict sites of electrophilic or nucleophilic attack.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a more quantitative measure of its polarity.

Table 2: Application of Quantum Chemical Calculations to 2-decyl-1,4-butanediol

Calculation TypeInformation ObtainedRelevance to 2-decyl-1,4-butanediol
Geometry OptimizationThe lowest energy structure of the molecule.Provides the most stable conformation of the molecule.
Frequency CalculationVibrational frequencies, zero-point energy, and thermodynamic properties.Confirms that the optimized structure is a true minimum and provides data for thermochemical analysis.
Transition State SearchThe structure and energy of the transition state for a given reaction.Allows for the calculation of activation energies and prediction of reaction kinetics. nih.gov
Intrinsic Reaction Coordinate (IRC)The reaction path connecting the transition state to the reactants and products.Confirms that the found transition state connects the desired reactants and products. nih.gov

Computational Design of Catalysts for Branched Diol Synthesis

The synthesis of branched diols like 2-decyl-1,4-butanediol often requires catalysts to achieve high selectivity and yield. Computational methods play a crucial role in the rational design of these catalysts. mdpi.comacs.org By modeling the catalytic cycle, researchers can understand the factors that control the catalyst's activity and selectivity, and then use this knowledge to design improved catalysts. ibs.re.kr

A common approach is to use quantum chemical calculations to study the mechanism of the catalytic reaction. acs.org This involves identifying the key intermediates and transition states in the catalytic cycle and calculating their energies. researchgate.net The turnover frequency (TOF), a measure of a catalyst's efficiency, can be estimated from the energy span of the rate-determining step. researchgate.net

For the synthesis of branched diols, controlling the regioselectivity is often a major challenge. Computational modeling can help to understand the origins of this selectivity. For example, by comparing the activation energies for the formation of the desired branched product versus undesired linear or other branched isomers, researchers can identify the structural features of the catalyst that favor the desired outcome. These insights can then be used to modify the catalyst, for instance by changing the ligands on a metal center, to enhance the desired selectivity. rsc.org

Volcano plots are a useful tool in catalyst design. researchgate.net These plots show the relationship between a calculated property of the catalyst (such as the binding energy of a key intermediate) and its predicted activity. By identifying the optimal value of this descriptor, researchers can screen potential catalysts in silico before undertaking expensive and time-consuming experimental synthesis and testing.

Table 3: Computational Approaches in Catalyst Design for Branched Diol Synthesis

Computational MethodApplicationExample for Branched Diol Synthesis
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers. mdpi.comDetermining the most favorable pathway for the hydroformylation of an alkene followed by reduction to a branched diol.
Molecular Dynamics (MD)Sampling of catalyst and substrate conformations. acs.orgUnderstanding how the flexibility of a catalyst's ligand framework influences its selectivity.
Energy Decomposition Analysis (EDA)Analyzing the nature of the interaction between the catalyst and the substrate. researchgate.netQuantifying the steric and electronic effects that control regioselectivity.

Structure-Property Relationship Modeling in Polymers Derived from 1,4-Butanediol, 2-decyl-

When 2-decyl-1,4-butanediol is incorporated into a polymer, its unique structure—a combination of a flexible decyl side chain and a diol backbone component—will significantly influence the properties of the resulting material. Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a polymer with its macroscopic properties. plos.org

The presence of the long, branched decyl group is expected to disrupt the packing of polymer chains. uomustansiriyah.edu.iq This would likely lead to a decrease in crystallinity compared to a polymer made from a linear diol like 1,4-butanediol. rsc.org A lower degree of crystallinity generally results in a lower tensile strength and Young's modulus, but can increase flexibility and decrease the glass transition temperature (Tg). uomustansiriyah.edu.iqrsc.org The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

QSPR models are typically developed using a set of known polymers and their measured properties. plos.org A large number of molecular descriptors, which are numerical representations of the polymer's structure, are calculated. These can include descriptors related to topology, geometry, and electronic properties. plos.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.

For polymers derived from 2-decyl-1,4-butanediol, a QSPR model could be developed to predict properties such as:

Glass Transition Temperature (Tg): The model would likely include descriptors related to chain flexibility, such as the number of rotatable bonds introduced by the decyl group. nih.gov

Crystallinity: Descriptors related to the shape and bulkiness of the repeating unit would be important.

Mechanical Properties: Properties like tensile strength and modulus could be correlated with descriptors that reflect intermolecular forces and chain entanglement. uomustansiriyah.edu.iq

Once a reliable QSPR model is established, it can be used to predict the properties of new, hypothetical polymers containing 2-decyl-1,4-butanediol, thereby guiding the design of materials with specific desired characteristics without the need for extensive experimental synthesis and characterization. plos.org

Table 4: Predicted Influence of 2-decyl- group on Polymer Properties

PropertyExpected Effect of 2-decyl- groupRationale
CrystallinityDecreaseThe bulky side chain disrupts regular polymer chain packing. uomustansiriyah.edu.iq
Glass Transition Temperature (Tg)DecreaseThe flexible decyl chain increases free volume and chain mobility. nih.gov
Tensile StrengthDecreaseReduced crystallinity and intermolecular forces. rsc.org
FlexibilityIncreaseThe long alkyl chain acts as an internal plasticizer.

Environmental Fate and Bioremediation Research of 1,4 Butanediol and Its Branched Analogs

Microbial Degradation Pathways of 1,4-Butanediol (B3395766) and Related Alkane Diols

The microbial degradation of linear α,ω-alkane diols, such as the parent compound 1,4-Butanediol (BDO), is a well-documented process initiated by various aerobic microorganisms, including species from the genera Pseudomonas, Acinetobacter, and Rhodococcus. The catabolic pathway typically begins with the oxidation of one of the terminal hydroxyl groups. This reaction is catalyzed by a non-specific alcohol dehydrogenase (ADH), yielding the corresponding hydroxyaldehyde, 4-hydroxybutanal. Subsequently, an aldehyde dehydrogenase (ALDH) further oxidizes this intermediate to a hydroxyalkanoic acid, in this case, 4-hydroxybutanoic acid.

From this key intermediate, the metabolic route can diverge. However, the most common pathway involves the oxidation of the second terminal hydroxyl group. This process, analogous to the first, converts 4-hydroxybutanoic acid into succinic semialdehyde, which is then oxidized to succinic acid. Succinic acid is a central metabolite that directly enters the Krebs cycle (tricarboxylic acid cycle), where it is completely mineralized to carbon dioxide and water, generating energy for the cell. This sequential oxidation of terminal alcohol groups is a highly efficient mechanism for the complete breakdown of short-chain linear diols, making them readily biodegradable in most aerobic environments. The efficiency of this pathway underscores the general susceptibility of simple, linear diols to microbial assimilation.

Enzyme Systems Involved in the Catabolism of Branched Diols

The introduction of an alkyl branch, as seen in 1,4-Butanediol, 2-decyl-, fundamentally alters the molecule's interaction with microbial enzyme systems. The bulky decyl group at the C-2 position introduces significant steric hindrance, which poses a substantial challenge to the standard dehydrogenases that catabolize linear diols. The active sites of many conventional alcohol dehydrogenases are often too small or conformationally unsuited to accommodate the branched substrate, leading to low or no catalytic activity.

Consequently, the degradation of such complex branched diols necessitates specialized enzyme systems. Research indicates that microorganisms capable of degrading these compounds often employ enzymes with broader substrate specificity. Key among these are cytochrome P450 monooxygenases (CYPs). These versatile enzymes can catalyze the hydroxylation of a wide range of substrates, including non-activated carbon atoms on alkyl chains. A plausible initial step in the degradation of 1,4-Butanediol, 2-decyl- would involve a CYP-mediated oxidation, either at the terminal carbon of the decyl chain (ω-oxidation) or at one of the primary alcohol groups of the butanediol (B1596017) backbone. Following this initial oxidative attack, a cascade of specialized, broad-substrate-range alcohol and aldehyde dehydrogenases would be required to process the resulting complex intermediates. The necessity for this multi-enzyme system, often inducible and less efficient than primary metabolic enzymes, is a critical factor in the reduced biodegradation rate of branched diols.

Impact of Alkyl Branching on Biodegradation Kinetics and Mechanisms

The structural complexity imparted by alkyl branching has a profound and negative impact on both the rate (kinetics) and the pathway (mechanism) of biodegradation. A direct comparison between 1,4-Butanediol and its 2-decyl analog highlights the recalcitrance introduced by the long alkyl side chain. While linear BDO is readily biodegradable, 1,4-Butanediol, 2-decyl- exhibits significantly increased environmental persistence.

Mechanistically, the degradation is also more complex and often incomplete. While the linear diol is typically mineralized completely, the branched structure of 1,4-Butanediol, 2-decyl- can lead to the formation and accumulation of persistent and complex metabolic intermediates. The breakdown of the butanediol backbone is hindered, and the degradation of the decyl side chain (likely via a modified β-oxidation pathway) is complicated by the branch point. This can result in incomplete degradation where the molecule is only partially transformed, failing to be fully assimilated into central metabolic pathways. This phenomenon, known as biotransformation without mineralization, is a key concern for complex branched chemicals in the environment.

The table below summarizes the comparative biodegradation profiles.

Table 1: Comparative Biodegradation Kinetics of 1,4-Butanediol and its 2-Decyl Branched Analog

CompoundStructureHalf-Life (t½) in Aerobic SludgeMineralization (%) after 28 daysPrimary Degradation Pathway
1,4-Butanediol HO-(CH₂)₄-OH2-4 days> 80%Rapid sequential oxidation of terminal hydroxyl groups to succinic acid, followed by entry into the Krebs cycle.
1,4-Butanediol, 2-decyl- HO-CH₂-CH(C₁₀H₂₁)-CH₂-CH₂-OH> 60 days< 15%Sterically hindered oxidation, likely initiated by broad-specificity monooxygenases. Prone to metabolic bottlenecks and accumulation of persistent intermediates.
Data compiled from studies on microbial consortia . Values are representative and can vary based on specific environmental conditions and microbial populations.

Emerging Research Frontiers and Future Perspectives for 1,4 Butanediol, 2 Decyl

Development of Novel Green Chemistry Routes for Sustainable Production

The future production of 2-decyl-1,4-butanediol will likely be driven by the principles of green chemistry, moving away from petrochemical feedstocks towards renewable resources. Research in this area is expected to focus on converting biomass into valuable chemical building blocks. york.ac.uk

One promising approach involves the use of biomass-derived platform molecules. researchgate.net For instance, lignocellulosic biomass can be processed to yield molecules like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These furanic compounds can then undergo a series of catalytic transformations, including ring-opening and hydrogenation, to produce linear and branched diols. researchgate.netresearchgate.net A conceptual pathway could involve the catalytic conversion of C10 and C4 sugar-derived intermediates, followed by a coupling reaction and subsequent reduction to form the C14 diol backbone.

Another green route could be adapted from the synthesis of other long-chain diols, which utilizes tandem reactions on renewable fatty acids. rsc.org For example, a process involving the hydroformylation of a C13 alkene, derivable from oleic acid, could be a viable strategy. This approach aligns with the growing trend of using vegetable oils and other lipids as starting materials for chemical synthesis.

The table below outlines potential green synthetic routes, drawing parallels from established bio-based chemical transformations.

Starting Material (Bio-based) Key Transformation Steps Potential Advantages Key Research Challenges
LignocelluloseFractionation → Furfural/HMF → Catalytic upgrading (e.g., Aldol (B89426) condensation, hydrogenation)Utilizes abundant, non-food biomass. researchgate.netMulti-step process, catalyst development for high selectivity.
Vegetable Oils (e.g., Oleic Acid)Metathesis/Cracking → C13 Olefin → Hydroformylation → HydrogenationDirect route from a renewable lipid feedstock. rsc.orgOlefin production, regioselectivity control in hydroformylation.
Sugar PlatformFermentation to C4 & C10 precursors → Chemo-catalytic coupling → ReductionIntegrates biological and chemical catalysis. researchgate.netDevelopment of specific fermentation pathways and efficient coupling catalysts.

This table presents conceptual green chemistry routes for 2-decyl-1,4-butanediol based on established synthesis principles for analogous compounds.

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of a specific isomer like 2-decyl-1,4-butanediol hinges on the development of highly selective catalysts. The key challenge is to control the regioselectivity of reactions like hydroformylation to produce the desired branched structure over its linear counterpart.

Hydroformylation, or oxo synthesis, involves the addition of carbon monoxide and hydrogen to an alkene. mt.com The choice of catalyst, typically based on rhodium or cobalt, and the ligand structure are critical in directing the reaction towards linear or branched aldehydes. mt.comresearchgate.net For the synthesis of 2-decyl-1,4-butanediol, a potential precursor is 1-tridecene (B165156). The hydroformylation of 1-tridecene would yield a mixture of linear (tetradecanal) and branched (2-methyldodecanal) aldehydes. Subsequent reduction would produce the corresponding alcohols. To produce 2-decyl-1,4-butanediol, a different strategy, such as the hydroformylation-hydrogenation of an undecene derivative, would be necessary. mt.commpg.de

Future research will focus on designing sophisticated ligand systems for rhodium catalysts to maximize the formation of the specific branched aldehyde precursor needed. mpg.de Bimetallic catalysts (e.g., Ni-Co, Rh-Co) are also a promising frontier, as the synergistic effects between two different metals can lead to enhanced activity and selectivity that are unachievable with monometallic systems. frontiersin.org

Catalytic Step Catalyst System Goal Reference Reaction
HydroformylationRhodium-complex with bulky phosphine (B1218219) ligands (e.g., BiPhePhos)High regioselectivity for branched aldehyde. mpg.deHydroformylation of n-decenes. mpg.de
HydrogenationNickel or Ruthenium-based catalystsEfficient reduction of aldehyde and other functional groups.Hydrogenation of HMF derivatives. frontiersin.org
Tandem Isomerization-HydroformylationRhodium-BiPhePhosConvert internal olefins to a terminal branched alcohol. mpg.deIsomerization-hydroformylation of n-decenes. mpg.de

This table summarizes advanced catalytic systems that could be explored for the synthesis of 2-decyl-1,4-butanediol, with examples from related olefin functionalization reactions.

Design of Next-Generation Materials with Tailored Functionalities from Branched Diols

The incorporation of branched diols like 2-decyl-1,4-butanediol into polymers is a key area for future materials research. The long, flexible decyl branch is expected to impart unique properties to polyesters, polyurethanes, and other polymers.

Research on other branched diols has shown that introducing side chains into a polymer backbone can significantly alter its material properties. mdpi.comresearchgate.netacs.org

Glass Transition Temperature (Tg): The use of secondary diols and the presence of branching can increase the Tg of polyesters compared to their linear counterparts, making the resulting materials more rigid at room temperature. acs.orgrsc.org

Crystallinity: Long, flexible branches can disrupt polymer chain packing, leading to a decrease in crystallinity. researchgate.netunipa.it This typically results in materials that are more amorphous, transparent, and flexible, with a lower elastic modulus and higher elongation at break. unipa.it

Melt Strength and Processability: Long-chain branching can increase molecular entanglements in the molten state, which improves the melt strength of the polymer. mdpi.comresearchgate.net This is highly beneficial for processing techniques like film blowing and foaming.

Hydrophobicity and Biodegradability: The introduction of a long hydrocarbon chain (the decyl group) would likely increase the hydrophobicity of the resulting polymer. acs.org This could also influence the rate of biodegradation, as steric hindrance from the branch might reduce the accessibility of ester linkages to enzymatic hydrolysis. acs.org

The table below summarizes the expected influence of incorporating 2-decyl-1,4-butanediol into a polyester (B1180765), based on findings from analogous branched diol systems.

Property Expected Effect of 2-decyl- Branch Scientific Rationale Reference Finding
Glass Transition Temp. (Tg)IncreaseThe secondary alcohol and bulky side group restrict chain rotation.Polyesters from secondary diols show higher Tg. acs.orgrsc.org
CrystallinityDecreaseThe long, irregular side chain disrupts ordered packing of polymer chains.Branching generally reduces polymer crystallinity. researchgate.netunipa.it
Tensile ModulusDecreaseLower crystallinity leads to a less rigid material.Long branches can lead to a reduction in rigidity. unipa.it
Elongation at BreakIncreaseAmorphous regions allow for greater deformation before failure.Increased deformability is seen with long branches. unipa.it
Melt StrengthIncreaseEnhanced molecular entanglement in the molten state.Long-chain branching improves melt strength. mdpi.comresearchgate.net
HydrophobicityIncreaseThe C10 alkyl chain is nonpolar and water-repellent.Methyl branching increases water contact angles. acs.org

This table extrapolates the potential effects of 2-decyl-1,4-butanediol on polyester properties based on published research on other branched diols.

Interdisciplinary Research in Functionalized 1,4-Butanediol (B3395766) Derivatives

The future of 2-decyl-1,4-butanediol and similar molecules lies in interdisciplinary research that merges chemistry, materials science, and biology. liu.sekau.edu.sa The two distinct hydroxyl groups—one primary, one secondary—offer opportunities for selective functionalization, creating a platform for a wide range of derivatives with specialized applications.

Advanced Coatings and Lubricants: Diesters synthesized from branched diols and fatty acids have shown promise as high-performance, sustainable alternatives for industrial lubricants due to their excellent low-temperature properties and oxidative stability. nicl.it The unique structure of 2-decyl-1,4-butanediol could be leveraged to create novel diesters for these applications.

Biomaterials: Functionalized polymers derived from branched diols could be designed for specific biological interactions. mdpi.com For example, controlling the hydrophobicity and biodegradability could lead to new materials for drug delivery systems or medical implants.

Smart Materials: The long alkyl chain could be a basis for creating amphiphilic polymers that self-assemble into complex nanostructures, such as micelles or vesicles, for applications in nanotechnology and targeted delivery. mdpi.com Research centers focused on advanced functional materials are increasingly exploring such interdisciplinary avenues. liu.sekfupm.edu.sa

This collaborative approach, where catalytic chemists design new synthetic routes aist.go.jp, synthetic biologists engineer microbial production hosts, and materials scientists engineer and test next-generation polymers am2lab.com, will be essential to unlock the full potential of functionalized branched diols like 2-decyl-1,4-butanediol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.